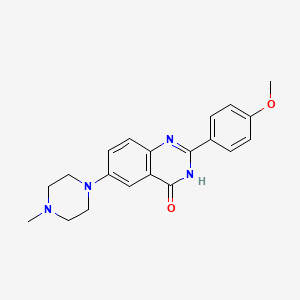

2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone

Description

2-(4-Methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone (CAS: 255865-17-9) is a quinazolinone derivative characterized by a bicyclic heteroaromatic core. The quinazolinone scaffold (4(3H)-quinazolinone) is substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a 4-methylpiperazino moiety. This compound belongs to a class of nitrogen-containing heterocycles renowned for their pharmacological versatility, including anticancer, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-8-18-17(13-15)20(25)22-19(21-18)14-3-6-16(26-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTVUQRELCSMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Methylpiperazino Group: The methylpiperazino group can be attached through nucleophilic substitution reactions, often using piperazine derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

†Calculated based on molecular formula C₂₀H₂₂N₄O₂.

‡Estimated from molecular formula C₁₃H₁₂IN₃O₄P.

Key Comparative Insights

Substituent-Driven Bioactivity: The 4-methylpiperazino group in the target compound may enhance solubility and CNS penetration compared to the pyrrolidinyl analog (CAS: 299897-99-7) .

Structural Complexity vs. Activity: The iodo-phosphorylated derivative () shows high in silico binding affinity (-11.51 docking score) but lower synthetic feasibility due to halogenation.

Phosphorylated derivatives () exhibit higher polarity (PSA: ~76.91 Ų), limiting blood-brain barrier penetration compared to the target compound’s lower PSA (~65 Ų, estimated).

Research Findings and Implications

- Anticancer Potential: Quinazolinones with 4-methylpiperazine substituents (e.g., the target compound) are structurally analogous to kinase inhibitors like gefitinib, which target EGFR .

- Enzyme Inhibition : The absence of a sulfonamide group in the target compound suggests divergent mechanisms from COX-2 inhibitors (), possibly favoring tyrosine kinase or PI3K/Akt pathway modulation.

- Synthetic Accessibility: The target compound’s synthesis likely follows established routes for quinazolinones, such as cyclization of anthranilic acid derivatives or Pd-catalyzed heterocyclization , offering advantages over complex derivatives (e.g., ).

Biological Activity

2-(4-Methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, particularly focusing on its antibacterial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₃O

- Molecular Weight : 350.4 g/mol

- CAS Number : 860788-39-2

The compound's structure features a quinazolinone core substituted with a methoxyphenyl group and a methylpiperazine moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action primarily involves the inhibition of penicillin-binding proteins (PBPs), essential for bacterial cell wall synthesis.

- Key Findings :

- In silico screening identified several quinazolinones with high affinity for PBPs, leading to potent antibacterial activity against MRSA strains .

- Compound this compound demonstrated significant in vitro efficacy with a minimal inhibitory concentration (MIC) of 2 µg/mL against S. aureus .

- When tested in vivo using mouse models, this compound exhibited low clearance rates and good oral bioavailability, indicating potential for therapeutic use .

Anticancer Activity

Quinazolinones are also recognized for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Research Insights :

- A study evaluated the cytotoxic effects of various quinazolinones, revealing that modifications in the side chains significantly influenced their antiproliferative activity .

- The presence of the methoxy group was found to enhance the compound's ability to inhibit cancer cell growth, particularly in breast and lung cancer models .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have been explored extensively. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Observations :

- In preclinical models, the compound exhibited significant reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis .

- The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituent Variations : Alterations in the methoxy or piperazine groups can significantly impact biological activity.

- Hydrophobic Interactions : The hydrophobic nature of substituents affects binding affinity to target proteins.

- Electronic Properties : Electron-donating or withdrawing groups can modulate the reactivity and stability of the compound.

Data Tables

| Biological Activity | MIC (µg/mL) | Cell Lines Tested | Reference |

|---|---|---|---|

| Antibacterial | 2 | S. aureus | |

| Anticancer | Varies | MCF-7, A549 | |

| Anti-inflammatory | N/A | Arthritis Model |

Case Studies

- Antibacterial Efficacy Against MRSA : A study demonstrated that the compound synergized with β-lactam antibiotics, enhancing their effectiveness against MRSA in both in vitro and in vivo settings .

- Cytotoxicity in Cancer Models : In vitro tests showed that modifications to the piperazine ring improved cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-methoxyphenyl)-6-(4-methylpiperazino)-4(3H)-quinazolinone, and what are their limitations?

- Answer : Traditional methods involve cyclization of 2-aminobenzamides with substituted benzyl chlorides or aldehydes under high temperatures (e.g., 100–150°C) and transition metal catalysts, often leading to moderate yields and harsh conditions . Recent advancements utilize electrochemical synthesis with aluminum/carbon electrodes and acetic acid electrolytes, enabling room-temperature reactions with improved yields (75–90%) and reduced environmental impact . Limitations include scalability challenges for electrochemical methods and side reactions in traditional approaches due to thermal degradation.

Q. Which structural features of 4(3H)-quinazolinones correlate with biological activity?

- Answer : Key pharmacophores include:

- 2-(4-Methoxyphenyl) group : Enhances lipophilicity and π-π stacking with biological targets, improving binding affinity .

- 6-(4-Methylpiperazino) substituent : Introduces basicity and hydrogen-bonding potential, critical for interactions with enzymes like tubulin or kinases .

- 4(3H)-quinazolinone core : Provides rigidity and planar geometry, facilitating intercalation or active-site binding . Crystallographic studies confirm these structural attributes .

Q. What in vitro assays are typically used to screen 4(3H)-quinazolinone derivatives for pharmacological activity?

- Answer : Common assays include:

- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Anti-inflammatory assays : COX-2 inhibition or carrageenan-induced edema models .

- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can electrochemical synthesis be optimized to improve yields of 4(3H)-quinazolinones under mild conditions?

- Answer : Key parameters include:

- Electrode material : Carbon electrodes minimize side reactions compared to platinum .

- Electrolyte selection : Acetic acid enhances proton transfer and stabilizes intermediates .

- Current density : Optimizing at 5–10 mA/cm² balances reaction rate and selectivity.

A comparative study showed 85% yield for 4(3H)-quinazolinones at 25°C using these conditions .

Q. What methodologies resolve contradictions in reported biological activities of quinazolinone derivatives?

- Answer : Discrepancies often arise from:

- Assay variability : Standardizing protocols (e.g., cell line selection, incubation time) reduces noise .

- Substituent effects : Systematic SAR studies using in silico docking and free-energy calculations clarify substituent contributions .

- Metabolic stability : Incorporating microsomal stability assays identifies false positives due to rapid degradation .

Q. How do crystallographic techniques validate the structure-activity relationships of 4(3H)-quinazolinones?

- Answer : Single-crystal X-ray diffraction confirms:

- Planarity : The quinazolinone core adopts a planar conformation, critical for DNA intercalation .

- Hydrogen-bonding networks : Substituents like 4-methylpiperazino form interactions with Asp/B residue pairs in kinases .

Example: A derivative with 2-(4-chloroanilino) showed 1.8 Å resolution, revealing halogen bonding with Thr184 in tubulin .

Q. What strategies enhance the selectivity of 4(3H)-quinazolinones for anticancer targets like tubulin?

- Answer : Rational design approaches include:

- Hybrid molecules : Conjugating quinazolinones with indazole or pyridazinone moieties improves tubulin polymerization inhibition (e.g., IC₅₀ = 0.8 µM) .

- Positional isomerism : 6-Substituted derivatives show higher selectivity over 5-substituted analogs due to steric compatibility .

- Prodrug strategies : Incorporating hydrolyzable groups (e.g., esters) enhances bioavailability .

Methodological Considerations

Q. What safety protocols are critical when handling 4(3H)-quinazolinone derivatives?

- Answer : Essential precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste disposal : Segregate and neutralize acidic byproducts before disposal .

Q. How can researchers design SAR studies for 4(3H)-quinazolinones with limited synthetic throughput?

- Answer : Employ:

- Parallel synthesis : Use automated platforms to generate libraries with varied substituents .

- Fragment-based design : Combine high-throughput screening (HTS) with molecular modeling to prioritize key substituents .

- Click chemistry : Azide-alkyne cycloaddition rapidly diversifies the 2- and 6-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.